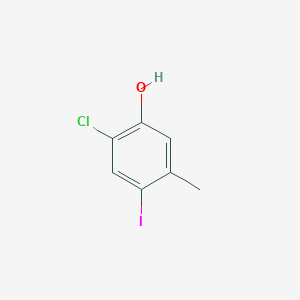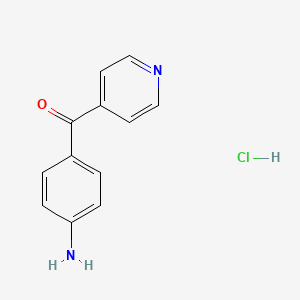
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride is a chemical compound with the molecular formula C12H10N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound consists of an aminophenyl group and a pyridinyl group connected by a methanone bridge, and it is often used in research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride typically involves the reaction of 4-aminobenzophenone with pyridine derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-aminobenzophenone is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (4-Methoxyphenyl)(pyridin-4-yl)methanone
- (4-Chlorophenyl)(pyridin-4-yl)methanone
Uniqueness
(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a pyridinyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse research applications.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
(4-aminophenyl)-pyridin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H10N2O.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-8H,13H2;1H |
InChIキー |
HQKFWKTZDKCHFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


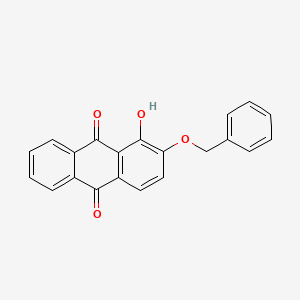
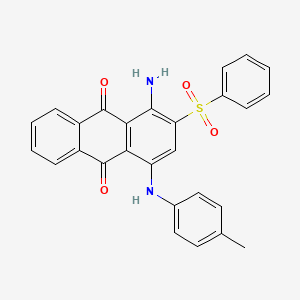
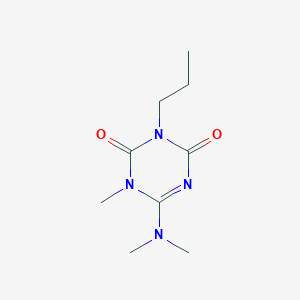
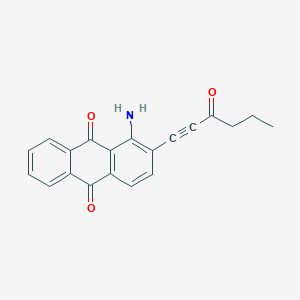
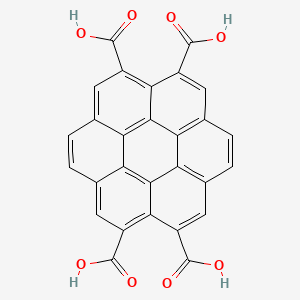
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
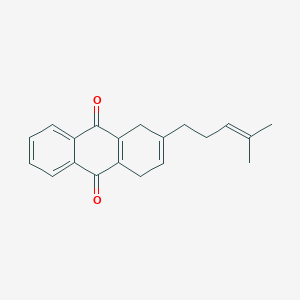
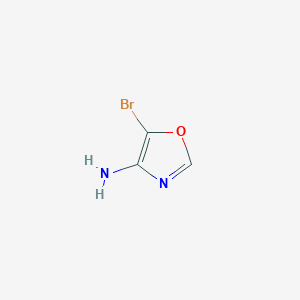
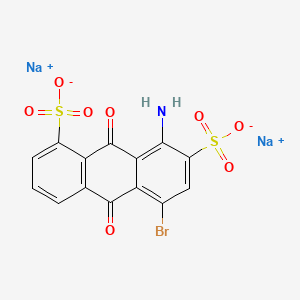
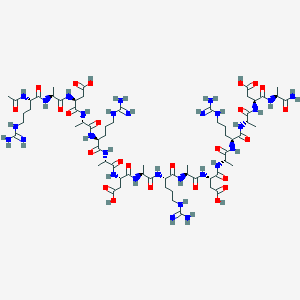

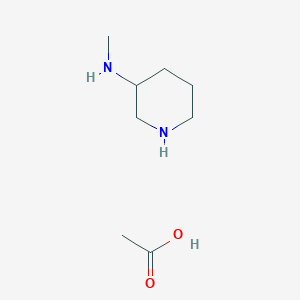
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
